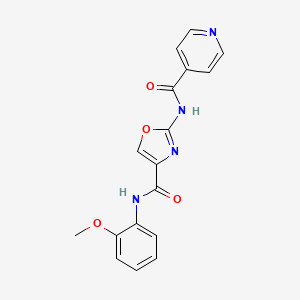
2-(isonicotinamido)-N-(2-methoxyphenyl)oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(isonicotinamido)-N-(2-methoxyphenyl)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C17H14N4O4 and its molecular weight is 338.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(isonicotinamido)-N-(2-methoxyphenyl)oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including synthesis methods, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C15H15N3O3, with a molecular weight of approximately 342.32 g/mol. The compound features an isonicotinamide moiety and an oxazole ring, which contribute to its biological properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the oxazole ring through cyclization reactions.
- Amidation to introduce the isonicotinamide moiety.
- Functional group modifications to create the methoxyphenyl substituent.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been compared to structurally similar compounds, revealing potential efficacy against various pathogens.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-chlorophenyl)-2-(isonicotinamido)oxazole-4-carboxamide | Contains chlorophenyl instead of methoxyphenyl | Potentially similar antimicrobial properties |
| Ethyl 4-(2-(isonicotinamido)oxazole-4-carboxamido)benzoate | Ethyl ester variant; may enhance solubility | Antimicrobial activity reported |
| 2-(isonicotinamido)-N-(3-methoxyphenyl)oxazole-4-carboxamide | Variation in methoxy position on phenyl | Similar potential anticancer activity |
The mechanisms underlying the biological activity of this compound are still under investigation. However, several pathways have been proposed:
- Inhibition of Enzymatic Activity : Like other benzamide derivatives, it may inhibit specific enzymes involved in microbial metabolism.
- Cell Wall Disruption : Similar to isoniazid, it could interfere with cell wall synthesis in bacteria, particularly Mycobacterium tuberculosis (Mtb).
- Induction of Apoptosis : Preliminary data suggest that it may induce apoptosis in cancer cell lines through modulation of sphingolipid metabolism.
Case Studies and Research Findings
A study published in PubMed evaluated a series of oxazolone derivatives for their biological activities, highlighting that similar compounds can exhibit varying degrees of antifungal and antibacterial activities against pathogens such as Botrytis cinerea and Fusarium graminearum .
Another research effort focused on the design and synthesis of oxazolone derivatives aimed at targeting acid ceramidase (AC), a crucial enzyme in sphingolipid metabolism. This study demonstrated that modifications on the oxazole ring could enhance binding affinity and biological activity .
Comparative Analysis
Comparative studies show that while this compound shares structural similarities with other bioactive compounds, its unique combination of functional groups may confer distinct biological activities. For instance, compounds with similar oxazole rings but different substituents often yield varying antimicrobial effectiveness, suggesting that slight modifications can significantly impact biological outcomes.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-2-(pyridine-4-carbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c1-24-14-5-3-2-4-12(14)19-16(23)13-10-25-17(20-13)21-15(22)11-6-8-18-9-7-11/h2-10H,1H3,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCGDTYWODAMMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=COC(=N2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














